![molecular formula C11H12ClNO4S B1525022 Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate CAS No. 1311315-85-1](/img/structure/B1525022.png)
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H12ClNO4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a chlorosulfonyl group and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chlorosulfonyl reagents. One common method includes the reaction of 3-hydroxyazetidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding azetidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and reduced azetidine derivatives .
Scientific Research Applications
Synthetic Chemistry Applications
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate serves as a building block for synthesizing more complex molecules, particularly in drug discovery. The chlorosulfonyl moiety allows for diverse chemical modifications, facilitating the formation of various derivatives that can be tailored for specific biological activities .
Pharmaceutical Applications
While specific biological activity data for this compound is limited, compounds containing azetidine rings often exhibit interesting pharmacological properties. The chlorosulfonyl group may enhance biological activity by increasing the compound's reactivity with biological targets. Preliminary studies suggest that similar compounds have shown antibacterial and antifungal activities, indicating potential therapeutic applications .
Potential Therapeutic Uses
- Antimicrobial Activity : Compounds with azetidine structures have been investigated for their ability to inhibit bacterial growth.
- Antifungal Activity : Similar derivatives have shown effectiveness against fungal pathogens, suggesting that this compound may also possess such properties.
Interaction Studies
Research indicates that this compound interacts with various nucleophiles and electrophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential interactions with biological systems. Such studies can reveal significant biological interactions that may lead to novel therapeutic agents .
Comparative Analysis with Related Compounds
To better understand its applications, it is useful to compare this compound with similar compounds:
Compound Name | Structure | Key Applications |
---|---|---|
Benzyl 3-(aminomethyl)azetidine-1-carboxylate | Structure | Building block in organic synthesis, potential bioactive compound |
Benzyl 3-((chlorosulfonyl)methyl)piperidine-1-carboxylate | Structure | Enzyme inhibition studies, protein modifications |
Mechanism of Action
The mechanism of action of benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity . The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(aminomethyl)azetidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a chlorosulfonyl group.
Benzyl 3-iodoazetidine-1-carboxylate: Contains an iodine atom in place of the chlorosulfonyl group.
1-Cbz-3-hydroxyazetidine: Features a hydroxyl group instead of a chlorosulfonyl group.
Uniqueness
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other azetidine derivatives . This makes it a valuable compound in synthetic chemistry and drug development .
Biological Activity
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that provides a rigid framework.
- Chlorosulfonyl Group : This moiety enhances the compound's reactivity, potentially allowing it to interact with various biological targets.
- Carboxylate Functional Group : This group is often associated with biological activity, particularly in drug design.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The chlorosulfonyl group may mimic natural substrates, allowing the compound to bind to active sites on enzymes, thereby modulating their activity.
- Receptor Interaction : The azetidine ring's rigidity could enhance specificity and potency in binding to receptors involved in various biological pathways.
Biological Activity
Research indicates that compounds containing azetidine rings often exhibit a range of biological activities, including:
- Antibacterial Properties : Similar azetidine derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Antiviral Activity : Some related compounds have demonstrated inhibitory effects against viruses, highlighting a possible role in antiviral drug development.
- Anti-inflammatory Effects : Azetidine derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
- Antiviral Screening :
- Antibacterial Activity :
- Mechanistic Studies :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound Name | Antibacterial Activity | Antiviral Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Moderate | Enzyme inhibition, receptor interaction |
Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate | High | Low | Enzyme inhibition |
N-substituted azetidinones | High | High | Allosteric modulation |
Properties
IUPAC Name |
benzyl 3-chlorosulfonylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-18(15,16)10-6-13(7-10)11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUARHOWMZKPZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-85-1 | |
Record name | benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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